molecular formula C18H17N3O3S B2762915 methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate CAS No. 851987-31-0

methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate

Cat. No.: B2762915
CAS No.: 851987-31-0
M. Wt: 355.41
InChI Key: DHQRIHPBKHRWEU-UHFFFAOYSA-N
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Description

methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The resulting benzothiazole derivative is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate involves its interaction with specific molecular targets within cells. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria, leading to antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways and disrupting cellular homeostasis .

Comparison with Similar Compounds

methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-8-11(2)15-14(9-10)25-18(19-15)21-20-16(22)12-4-6-13(7-5-12)17(23)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQRIHPBKHRWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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